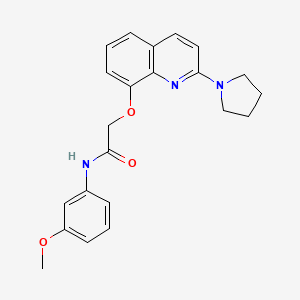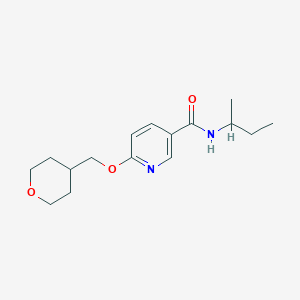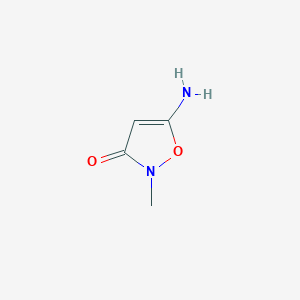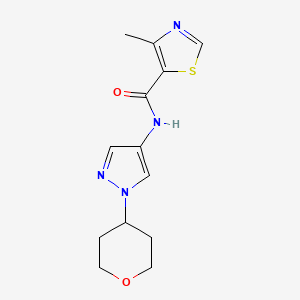![molecular formula C15H9N3O2S B2991536 2-(4-硝基苯基)咪唑并[2,1-b][1,3]苯并噻唑 CAS No. 17833-15-7](/img/structure/B2991536.png)
2-(4-硝基苯基)咪唑并[2,1-b][1,3]苯并噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole” is a chemical compound with the molecular formula C15H10N4O4S2 . It is a derivative of imidazo[2,1-b][1,3]benzothiazole, a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives has been reported in various studies . For instance, a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole” has been analyzed in several studies . The compound has a complex structure with diverse heteroatoms that can bind different locations of biological macromolecules .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole” have been studied . For example, the transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole” have been analyzed . For example, the compound has a molecular weight of 374.4 g/mol and a topological polar surface area of 160 Ų .科学研究应用
Anticancer Activity
The compound 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole has been studied for its potential as an anticancer agent. A series of indole-derived imidazo[2,1-b][1,3,4]thiadiazole scaffolds, which include the 2-(4-Nitrophenyl) variant, were synthesized and tested for their in vitro anticancer activity . These compounds have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colon-205 (colon cancer). The presence of the nitrophenyl group is believed to enhance the anticancer properties of these molecules.
EGFR Inhibition
The same series of compounds has also been evaluated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), which is a common target in cancer therapy . EGFR is a protein that, when mutated or overexpressed, can promote the growth of cancer cells. The 2-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole showed high activity in silico as an EGFR inhibitor, suggesting its potential use in targeted cancer therapies.
Antimycobacterial Agents
Another significant application of this compound is in the treatment of tuberculosis (TB). Benzo[d]imidazo[2,1-b]thiazole derivatives, including those with a 4-nitrophenyl moiety, have been designed and synthesized for their antimycobacterial properties . These compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for TB, with low toxicity towards human cells. This suggests their potential as new therapeutic agents in the fight against TB.
Anxiolytic Properties
Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as potent non-sedative anxiolytics . These compounds can potentially be used to treat anxiety without the sedative effects commonly associated with other anxiolytic drugs. This opens up a new avenue for the development of safer and more patient-friendly anxiolytic medications.
Alzheimer’s Disease Imaging
Some derivatives of benzo[d]imidazo[2,1-b]thiazoles have been utilized as PET imaging probes for β-amyloid plaques in the brains of Alzheimer’s patients . These plaques are a hallmark of Alzheimer’s disease, and the ability to image them can greatly aid in the diagnosis and monitoring of this condition.
Kinase Inhibition
The benzo[d]imidazo[2,1-b]thiazole scaffold is also a basis for developing kinase inhibitors . Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often implicated in diseases, including cancer. Inhibitors based on this scaffold could lead to new treatments for diseases caused by kinase dysregulation.
Antimicrobial Activity
Additionally, these compounds have shown antimicrobial activity . The development of new antimicrobial agents is crucial in the era of increasing antibiotic resistance. The 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole and its derivatives could contribute to the arsenal of drugs available to combat microbial infections.
Neuroprotective Effects
Lastly, benzo[d]oxazole derivatives, which are structurally related to benzo[d]imidazo[2,1-b]thiazoles, have been used to treat interval loss of nerve function . This suggests that the imidazo[2,1-b][1,3]benzothiazole scaffold might also possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases or nerve damage.
作用机制
Target of Action
The primary targets of 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole are Mycobacterium tuberculosis (Mtb) and human liver cancer Hep G2 cell line . These targets play a crucial role in the pathogenesis of tuberculosis and liver cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting the growth of Mtb and inducing cell death in the Hep G2 cell line . The compound’s interaction with its targets leads to changes in the cellular processes of these organisms, resulting in their inhibition or death .
Biochemical Pathways
The compound affects the biochemical pathways associated with the survival and proliferation of Mtb and Hep G2 cells
Pharmacokinetics
The compound’s effectiveness against mtb and hep g2 cells suggests that it has sufficient bioavailability to reach its targets .
Result of Action
The compound’s action results in the inhibition of Mtb growth and the induction of cell death in the Hep G2 cell line . This leads to a decrease in the number of these organisms, thereby mitigating the diseases they cause .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the hypoxic nature of cancer cells can affect the effectiveness of radiation therapy . .
安全和危害
未来方向
The future directions for the research on “2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole” include the development of new natural products or synthetic compounds as potent candidates for drug development . The present study reveals that presence of sulfonamide in combination with methoxy substitution enhanced DNA fragmentation and thereby acting as effective derivative for Hepatocellular carcinoma .
属性
IUPAC Name |
2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHTMDQLGOMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)
![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2991459.png)
![N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2991460.png)

![N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2991465.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2991466.png)




![1-(4-Fluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2991472.png)